molecular formula C20H18F2N2O B2664957 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide CAS No. 1351618-75-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide

Cat. No.: B2664957
CAS No.: 1351618-75-1
M. Wt: 340.374
InChI Key: ZENQODQXDXQXIB-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dihydroisoquinoline moiety, a butynyl chain, and a difluorobenzamide group. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline core.

    Attachment of the Butynyl Chain: The butynyl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

    Introduction of the Difluorobenzamide Group: The final step involves the acylation of the amine with 2,6-difluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-dichlorobenzamide
  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-dimethylbenzamide

Uniqueness

Compared to similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide stands out due to the presence of the difluorobenzamide group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity, binding affinity, and overall biological activity. The difluorobenzamide group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O/c21-17-8-5-9-18(22)19(17)20(25)23-11-3-4-12-24-13-10-15-6-1-2-7-16(15)14-24/h1-2,5-9H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENQODQXDXQXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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